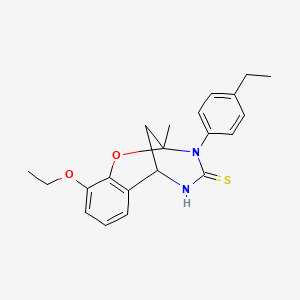![molecular formula C14H14ClN3O B2932836 N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide CAS No. 2094887-57-5](/img/structure/B2932836.png)
N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a chlorophenyl group and a pyrazolyl group attached to an ethyl chain, which is further linked to an acrylamide moiety.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Method: One common synthetic route involves the reaction of 4-chlorophenyl hydrazine with 1H-pyrazole-1-carboxaldehyde to form the corresponding hydrazone. This hydrazone is then subjected to a reductive amination process to yield the target compound.
Chlorination and Subsequent Reactions: Another approach involves the chlorination of phenylhydrazine followed by the formation of the pyrazole ring and subsequent acrylamide coupling.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the acrylamide group into an amine, resulting in different functional properties.
Substitution: Substitution reactions at the chlorophenyl group can introduce various substituents, altering the compound's chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives: Various hydroxylated and carboxylated products.
Reduced derivatives: Primary, secondary, and tertiary amines.
Substituted derivatives: Compounds with different functional groups attached to the chlorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound exhibits promising pharmacological activities, such as antileishmanial and antimalarial properties. Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets and pathways. It interacts with specific enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparación Con Compuestos Similares
N-[2-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
N-[2-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
N-[2-(4-bromophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
Uniqueness: N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl group at the 4-position provides unique electronic and steric effects compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-14(19)16-10-13(18-9-3-8-17-18)11-4-6-12(15)7-5-11/h2-9,13H,1,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQMVIFVHPFATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2932756.png)
![Acetamide, N-[3-(bromomethyl)phenyl]-](/img/structure/B2932760.png)

![1-(2-METHOXYPHENYL)-4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2932762.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2932763.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2932765.png)




![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)
